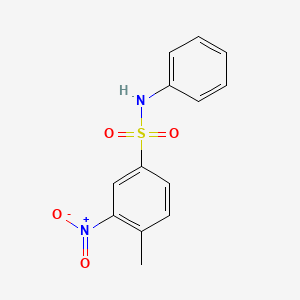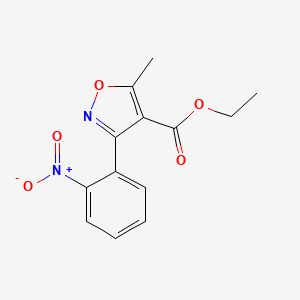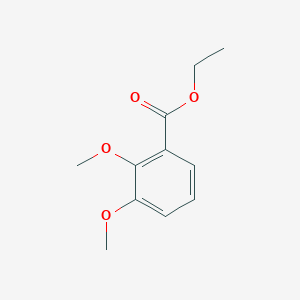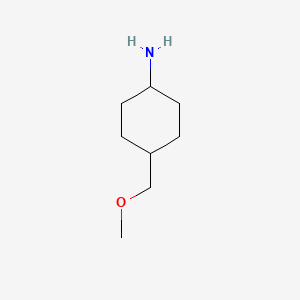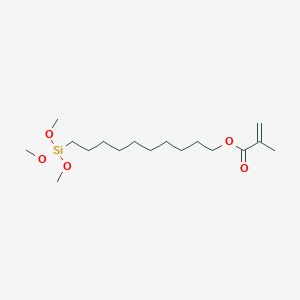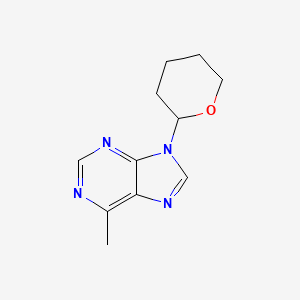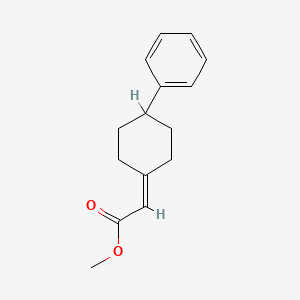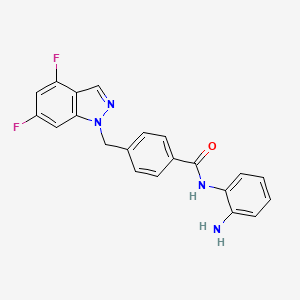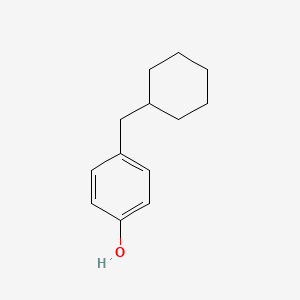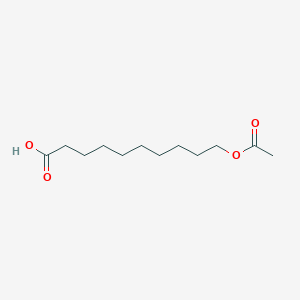![molecular formula C17H16O2S B3058892 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- CAS No. 92512-74-8](/img/structure/B3058892.png)
1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl-
Overview
Description
Mechanism of Action
The mechanism of action of BMPT is not well understood. However, it is believed to interact with proteins and enzymes in cells, leading to changes in their activity. BMPT has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
BMPT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BMPT has also been shown to have anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
BMPT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high melting point, which makes it easy to handle in the lab. BMPT is also relatively inexpensive compared to other compounds used in scientific research.
However, there are also limitations to the use of BMPT in lab experiments. Its mechanism of action is not well understood, which makes it difficult to interpret experimental results. BMPT has also been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of BMPT in scientific research. One area of interest is the development of new metal complexes using BMPT as a ligand. These complexes could have potential applications in catalysis and materials science. Another area of interest is the use of BMPT in the development of new drugs for the treatment of cancer and inflammation. Further research is needed to fully understand the mechanism of action of BMPT and its potential applications in scientific research.
Scientific Research Applications
BMPT has been used in various scientific research studies due to its unique properties. It has been used as a ligand for metal complexes, as a catalyst in organic reactions, and as a reagent in biochemical assays. BMPT has also been used in the synthesis of other compounds such as thioamides and thioesters.
Safety and Hazards
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-phenylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2S/c1-12-8-10-15(11-9-12)20-17(13(2)18)16(19)14-6-4-3-5-7-14/h3-11,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQZAHZNHPTZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(=O)C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390962 | |
| Record name | 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92512-74-8 | |
| Record name | 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



